(1S,2R,4R)-2,3,3-trideuterio-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
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Overview
Description
(1S,2R,4R)-2,3,3-trideuterio-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol is a deuterated derivative of a bicyclic alcohol. This compound is characterized by the presence of three deuterium atoms, which are isotopes of hydrogen, making it particularly useful in various scientific studies. The compound’s unique structure includes a bicyclo[2.2.1]heptane framework, which is a common motif in organic chemistry due to its stability and interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,4R)-2,3,3-trideuterio-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol typically involves the deuteration of the corresponding non-deuterated compound. This can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often require a palladium or platinum catalyst and are conducted under high pressure to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic deuteration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and efficient deuterium incorporation.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,4R)-2,3,3-trideuterio-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced further to form different deuterated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using deuterium gas and a palladium or platinum catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to a halide, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of deuterated ketones or aldehydes.
Reduction: Formation of fully deuterated hydrocarbons.
Substitution: Formation of various deuterated derivatives depending on the substituent introduced.
Scientific Research Applications
(1S,2R,4R)-2,3,3-trideuterio-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the effects of deuterium substitution on reaction rates and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications.
Mechanism of Action
The mechanism by which (1S,2R,4R)-2,3,3-trideuterio-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol exerts its effects is primarily through the kinetic isotope effect. The presence of deuterium atoms, which are heavier than hydrogen, results in a lower vibrational frequency of chemical bonds. This leads to a slower reaction rate for bond-breaking processes involving deuterium compared to hydrogen. This property is exploited in various studies to understand reaction mechanisms and pathways.
Comparison with Similar Compounds
Similar Compounds
(1S,2R,4R)-bicyclo[2.2.1]heptan-2-ol: The non-deuterated analog of the compound.
Methylcyclohexane: A structurally similar compound with a single methyl group attached to a cyclohexane ring.
Norbornane: Another bicyclic compound with a similar framework but lacking the hydroxyl group.
Uniqueness
The uniqueness of (1S,2R,4R)-2,3,3-trideuterio-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol lies in its deuterium content, which provides distinct advantages in scientific research. The kinetic isotope effect allows for detailed studies of reaction mechanisms, and the stability of the bicyclic framework makes it a valuable compound in various applications.
Properties
Molecular Formula |
C10H18O |
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Molecular Weight |
157.27 g/mol |
IUPAC Name |
(1S,2R,4R)-2,3,3-trideuterio-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8-,10-/m1/s1/i6D2,8D |
InChI Key |
DTGKSKDOIYIVQL-RCTQDQMKSA-N |
Isomeric SMILES |
[2H][C@@]1([C@]2(CC[C@H](C1([2H])[2H])C2(C)C)C)O |
Canonical SMILES |
CC1(C2CCC1(C(C2)O)C)C |
Origin of Product |
United States |
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